molecular formula C11H16N2O5S B2806932 N,N-dimethyl-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-sulfonamide CAS No. 2034359-42-5

N,N-dimethyl-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-sulfonamide

Cat. No.: B2806932
CAS No.: 2034359-42-5
M. Wt: 288.32
InChI Key: OYBZPIDTLRVXHW-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-sulfonamide is a synthetic sulfonamide derivative featuring a unique structural framework. The molecule comprises:

  • Azetidine core: A four-membered saturated heterocycle with a sulfonamide group at the 1-position.
  • N,N-dimethyl substitution: Enhances lipophilicity and may influence pharmacokinetic properties.
  • 6-methyl-2-oxo-2H-pyran-4-yloxy substituent: A fused oxygen-containing heterocycle (pyran) with a ketone and methyl group, contributing to electronic and steric effects.

Properties

IUPAC Name

N,N-dimethyl-3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c1-8-4-9(5-11(14)17-8)18-10-6-13(7-10)19(15,16)12(2)3/h4-5,10H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBZPIDTLRVXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Potential Applications Key Differentiators
Target Compound Azetidine-sulfonamide 6-methyl-2-oxopyran-4-yloxy, N,N-dimethyl Antimicrobial, enzyme inhibition Pyran-oxygen, azetidine strain
Azetidinone Derivatives (5a1–6) Azetidinone Arylidene, chloro, hydrazinoacetyl Antimicrobial Aromatic vs. pyran substituents
Pyridone Sulfonamides (10a–f) Pyridone/benzothiazole Arylsulfonamide, benzo[d]thiazole Antiviral (hypothesized) Larger heterocycles, sulfur/nitrogen
Duloxetine Precursors Propanamine Thienyl, hydroxyl CNS therapeutics Thienyl group, CNS-targeted design

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